LogP-Driven Hydrophobicity Differential Relative to N-Chlorosuccinimide
N-Chlorocyclohexanamine exhibits a computed logP (XLogP3) of approximately 2.5, whereas the widely used chlorinating reagent N-chlorosuccinimide (NCS) has a logP of approximately −0.2 [1]. The resulting logP differential of ≥2.7 units corresponds to a predicted octanol–water partition coefficient approximately 500 times higher for the cyclohexylamine-derived N-chloramine. This difference is critical for applications requiring preferential partitioning into organic phases, membrane permeation in biological systems, or extraction from aqueous environmental matrices [2].
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 2.5 (XLogP3, computed) |
| Comparator Or Baseline | N-Chlorosuccinimide (NCS): logP ≈ −0.2 (XLogP3, computed) |
| Quantified Difference | ΔlogP ≥ +2.7 (~500-fold higher Kow for target) |
| Conditions | Computed XLogP3 values from PubChem; in-silico prediction |
Why This Matters
A 500-fold hydrophobicity differential directly governs whether an N-chloramine partitions into organic reaction phases or remains in bulk aqueous solution, making N-chlorocyclohexanamine functionally non-interchangeable with NCS for applications above analytical scale that involve two-phase or biological membrane systems.
- [1] PubChem Compound Summaries. Cyclohexanamine, N-chloro- (CID 104113): XLogP3 = 2.5. N-Chlorosuccinimide (CID 31398): XLogP3 = −0.2. National Library of Medicine. View Source
- [2] Nweke AC. NIH Grant S06-GM008033-23-9. Norfolk State University, 1993. Hydrophobic chloramines extractable into octanol; nearly as toxic as HOCl. View Source
